molecular formula C9H5ClF2N2O B1416878 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole CAS No. 942035-93-0

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Cat. No. B1416878
CAS RN: 942035-93-0
M. Wt: 230.6 g/mol
InChI Key: OJEHETOHWDPGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 942035-93-0 . It has a molecular weight of 230.6 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole and its derivatives are synthesized and characterized for various scientific purposes, including the study of their anti-inflammatory properties. For example, Koksal et al. (2008) synthesized several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, demonstrating the potential of oxadiazole derivatives in medicinal chemistry (Koksal et al., 2008).

Biological Evaluation for Therapeutic Applications

Oxadiazole derivatives, including those similar to 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole, are evaluated for their therapeutic potential in various biological activities. Cao et al. (2019) synthesized phenyl-1,2,4-oxadiazole derivatives and evaluated them for anti-allodynic activity, identifying compounds with significant efficacy in treating neuropathic pain (Cao et al., 2019).

Anticonvulsant and Antiproteolytic Properties

Research also explores the anticonvulsant and antiproteolytic properties of oxadiazole derivatives. Chaudhary et al. (1979) synthesized and characterized several 5-(3,4-methylenedioxyphenyl)-3-arylaminomethyl-1,3,4-oxadiazole-2-thiones, demonstrating their potential in treating convulsions and exploring their mechanism of action (Chaudhary et al., 1979).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of oxadiazole derivatives are studied to understand their behavior in biological systems. Allan et al. (2006) investigated the metabolism of UK-383,367, an oxadiazole derivative, in rats and dogs, providing insights into its metabolic pathways and the identification of long-lived metabolites (Allan et al., 2006).

Potential in Treating Infectious Diseases

Oxadiazole derivatives are also investigated for their potential in treating infectious diseases. Sayed et al. (2008) identified oxadiazoles as new drug leads for controlling schistosomiasis, demonstrating the ability of these compounds to inhibit parasite enzymes and reduce worm burdens in infected mice (Sayed et al., 2008).

properties

IUPAC Name

3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEHETOHWDPGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.